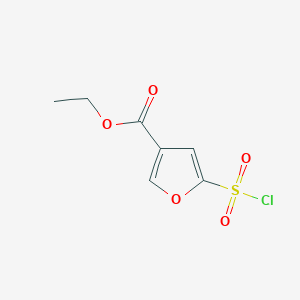

Ethyl 5-(chlorosulfonyl)-3-furoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-chlorosulfonylfuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO5S/c1-2-12-7(9)5-3-6(13-4-5)14(8,10)11/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEKOVVUPHAKDKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436047 | |

| Record name | ethyl 5-(chlorosulfonyl)-3-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256373-91-8 | |

| Record name | ethyl 5-(chlorosulfonyl)-3-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Ethyl 5-(chlorosulfonyl)-3-furoate" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 5-(chlorosulfonyl)-3-furoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Furan Building Block

This compound is a bifunctional organic compound featuring a furan core, an ethyl ester, and a reactive sulfonyl chloride group. Its importance in the scientific community, particularly within medicinal chemistry and drug development, stems from its utility as a versatile synthetic intermediate. The sulfonyl chloride moiety is a key precursor for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial, diuretic, and anticancer properties. The furan ring system is also a common scaffold in pharmacologically active molecules.

This guide provides a detailed exploration of the synthesis and comprehensive characterization of this compound, offering field-proven insights and robust protocols for researchers engaged in synthetic and medicinal chemistry.

Synthesis: Electrophilic Chlorosulfonation of Ethyl 3-furoate

The preparation of this compound is achieved through the electrophilic aromatic substitution of Ethyl 3-furoate using chlorosulfonic acid. This reaction leverages the chemical properties of both the starting material and the reagent to achieve a regioselective and efficient transformation.

Mechanistic Rationale and Causality

The furan ring in Ethyl 3-furoate is an electron-rich aromatic system, making it susceptible to attack by strong electrophiles. Chlorosulfonic acid (ClSO₃H) serves as a potent source of the electrophilic species, +SO₂Cl. The substitution pattern is directed primarily by the activating effect of the furan ring's oxygen atom, which strongly favors substitution at the C5 position (alpha to the oxygen). The ethyl ester group at the C3 position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack, but its influence is secondary to the powerful directing effect of the ring oxygen.

The reaction is highly exothermic and requires careful temperature control. Furthermore, chlorosulfonic acid reacts violently with water; therefore, the reaction must be conducted under strictly anhydrous conditions to prevent decomposition of the reagent and ensure product purity.[1][2]

Experimental Workflow

The overall process involves the controlled reaction of the starting materials followed by a careful quenching and isolation procedure to yield the final product.

Caption: Synthesis workflow for this compound.

Detailed Synthesis Protocol

This protocol is a representative procedure based on established principles of chlorosulfonation reactions.

-

Preparation: Equip a three-necked round-bottom flask with a dropping funnel, a magnetic stirrer, and a nitrogen inlet to ensure anhydrous conditions. Place the flask in an ice-salt bath.

-

Reagent Addition: Carefully charge the flask with chlorosulfonic acid (e.g., 4 equivalents). Begin stirring and allow the acid to cool to 0-5 °C.

-

Reaction: Add Ethyl 3-furoate (1 equivalent) dropwise via the dropping funnel to the cooled, stirring chlorosulfonic acid.[3][4] The rate of addition should be controlled to maintain the internal temperature below 10 °C.

-

Maturation: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours to ensure the reaction goes to completion.

-

Quenching & Isolation: Prepare a separate large beaker containing a substantial amount of crushed ice. Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood. The product will precipitate as a solid.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes any residual acid.

-

Drying: Dry the purified solid under vacuum at a low temperature (e.g., 40-50 °C) to a constant weight to yield this compound.

Characterization: Confirming Structure and Purity

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of physicochemical and spectroscopic methods provides a self-validating system for verification.

Physicochemical Properties

The fundamental properties of the compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 256373-91-8 | [5][6][7] |

| Molecular Formula | C₇H₇ClO₅S | [5][6] |

| Molecular Weight | 238.65 g/mol | [6] |

| Appearance | White to off-white solid | General Observation |

Spectroscopic Data Analysis

Spectroscopic analysis provides unambiguous structural confirmation.[8]

| Technique | Expected Observations |

| ¹H NMR | - Furan Protons: Two distinct signals in the aromatic region (approx. δ 7.0-8.5 ppm), appearing as singlets or doublets with small coupling constants, corresponding to the protons at the C2 and C4 positions. - Ethyl Ester Protons: A quartet (approx. δ 4.2-4.5 ppm) for the methylene (-OCH₂-) group and a triplet (approx. δ 1.2-1.5 ppm) for the methyl (-CH₃) group. |

| ¹³C NMR | Expected signals for the 7 unique carbon atoms: two furan carbons attached to protons, two furan carbons attached to substituents (C3 and C5), the ester carbonyl carbon, and the two carbons of the ethyl group. |

| IR Spectroscopy | - S=O Stretch: Strong, characteristic absorption bands for the sulfonyl chloride group, typically around 1380 cm⁻¹ (asymmetric) and 1180 cm⁻¹ (symmetric). - C=O Stretch: A strong absorption band for the ester carbonyl group, typically around 1720-1740 cm⁻¹. - C-O Stretch: Absorption bands corresponding to the ester and furan C-O bonds. |

| Mass Spectrometry (EI-MS) | - Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z 238). - Isotope Peak (M+2): A characteristic peak at m/z 240 with an intensity approximately one-third of the M⁺ peak, confirming the presence of one chlorine atom. - Fragmentation: Expected fragments corresponding to the loss of -Cl, -SO₂Cl, and parts of the ethyl ester group. |

Applications in Drug Discovery and Development

This compound is not an end-product but a valuable starting material. Its primary application is in the construction of more complex molecules for pharmaceutical research.

-

Synthesis of Sulfonamides: The sulfonyl chloride group reacts readily with primary and secondary amines to form a diverse library of furan-based sulfonamides. This allows for systematic structure-activity relationship (SAR) studies.

-

Prodrug Design: The ester functionality can be hydrolyzed in vivo, a feature that can be exploited in prodrug design to improve pharmacokinetic properties.[9]

-

Scaffold for Bioactive Molecules: As many approved drugs contain chlorine and sulfur, this compound serves as an excellent starting point for developing novel therapeutic agents.[10]

Conclusion

The synthesis of this compound via electrophilic substitution of Ethyl 3-furoate is a robust and straightforward process, provided that appropriate safety measures for handling chlorosulfonic acid are observed. Its structure and purity can be unequivocally confirmed using standard analytical techniques, including NMR, IR, and mass spectrometry. As a versatile chemical building block, it provides a valuable entry point for the synthesis of novel sulfonamides and other heterocyclic compounds, solidifying its role as a key intermediate for professionals in drug discovery and development.

References

- The Royal Society of Chemistry.

- The Royal Society of Chemistry. "Table of Contents." Accessed January 17, 2026.

- Wiley-VCH.

-

ChemWhat. "this compound CAS#: 256373-91-8." Accessed January 17, 2026. [Link]

-

National Center for Biotechnology Information. "Ethyl 3-furoate | C7H8O3 | CID 69201 - PubChem." Accessed January 17, 2026. [Link]

-

Chemical Synthesis Database. "ethyl 5-(chloromethyl)-2-methyl-3-furoate." Accessed January 17, 2026. [Link]

-

National Institute of Standards and Technology. "Ethyl 3-furoate - the NIST WebBook." Accessed January 17, 2026. [Link]

-

ACS Publications. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Accessed January 17, 2026. [Link]

-

Georganics. "Ethyl 3-furoate - High purity | EN." Accessed January 17, 2026. [Link]

-

PrepChem.com. "Synthesis of ethyl 5-ethyl-2-methyl-3-furoate." Accessed January 17, 2026. [Link]

-

National Center for Biotechnology Information. "Ethyl 2-furoate | C7H8O3 | CID 11980 - PubChem." Accessed January 17, 2026. [Link]

-

The Good Scents Company. "ethyl 3-furoate, 614-98-2." Accessed January 17, 2026. [Link]

-

National Institute of Standards and Technology. "Ethyl 3-furoate - the NIST WebBook." Accessed January 17, 2026. [Link]

-

PubMed Central. "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review." Accessed January 17, 2026. [Link]

-

Bentham Science. "Highly Efficient Prodrugs: Design and Therapeutic Applications." Accessed January 17, 2026. [Link]

-

NICODOM. "IS NIR Spectra." Accessed January 17, 2026. [Link]

-

The Royal Society of Chemistry. "Chlorosulfonic Acid - A Versatile Reagent." Accessed January 17, 2026. [Link]

-

Science made alive. "Extreme reactivity of chlorosulfonic acid." Accessed January 17, 2026. [Link]

-

National Institute of Standards and Technology. "Ethyl formate - the NIST WebBook." Accessed January 17, 2026. [Link]

-

Oakwood Chemical. "Ethyl 3-Furoate." Accessed January 17, 2026. [Link]

-

National Center for Biotechnology Information. "Ethyl chloroformate | ClCOOC2H5 | CID 10928 - PubChem." Accessed January 17, 2026. [Link]

- Google Patents.

-

Organic Syntheses. "4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester - Organic Syntheses Procedure." Accessed January 17, 2026. [Link]

-

ResearchGate. "Glucosylsterols in extracts of Euryale ferox identified by high resolution NMR and mass spectrometry." Accessed January 17, 2026. [Link]

-

Technical Disclosure Commons. "Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate." Accessed January 17, 2026. [Link]

- Google Patents. "WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)

- Google Patents. "US8957220B2 - Preparation method of carfentrazone-ethyl." Accessed January 17, 2026.

Sources

- 1. api.pageplace.de [api.pageplace.de]

- 2. Science made alive: Chemistry/Experiments [woelen.homescience.net]

- 3. Ethyl 3-furoate 98 614-98-2 [sigmaaldrich.com]

- 4. Ethyl 3-furoate - High purity | EN [georganics.sk]

- 5. parchem.com [parchem.com]

- 6. chemwhat.com [chemwhat.com]

- 7. 256373-91-8|Ethyl 5-(chlorosulfonyl)furan-3-carboxylate|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. Highly Efficient Prodrugs: Design and Therapeutic Applications – Oriental Journal of Chemistry [orientjchem.org]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 5-(chlorosulfonyl)-3-furoate: Properties, Reactivity, and Handling

Introduction: Ethyl 5-(chlorosulfonyl)-3-furoate is a polyfunctionalized heterocyclic compound of significant interest to the fields of medicinal chemistry and organic synthesis. As a derivative of furan, a core structure in many biologically active molecules, this reagent combines the functionalities of an ethyl ester and a highly reactive sulfonyl chloride. This dual reactivity makes it a valuable intermediate for constructing complex molecular architectures, particularly for the synthesis of novel sulfonamides and sulfonate esters which are prevalent motifs in pharmaceuticals.[1][2] This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and critical handling protocols, designed for researchers and drug development professionals.

Core Chemical and Physical Properties

This compound is identified by its unique structure, featuring a furan ring substituted at the 3-position with an ethyl carboxylate group and at the 5-position with a chlorosulfonyl group.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | Ethyl 5-(chlorosulfonyl)furan-3-carboxylate | [3] |

| CAS Number | 256373-91-8 | [4][5] |

| Molecular Formula | C₇H₇ClO₅S | [5] |

| Molecular Weight | 238.65 g/mol | [5] |

| Synonyms | 5-Chlorosulfonyl-furan-3-carboxylic acid ethyl ester | [3][5] |

| Physical State | Not specified in searched literature; likely a liquid or low-melting solid. |

| Solubility | Reacts with water; soluble in common aprotic organic solvents. |[4] |

Synthesis and Spectroscopic Characterization

Synthetic Pathway: Electrophilic Chlorosulfonation

The synthesis of this compound is achieved via the electrophilic substitution of its precursor, Ethyl 3-furoate.[6][7] The furan ring is an electron-rich aromatic system, making it susceptible to attack by strong electrophiles. Chlorosulfonic acid (ClSO₃H) serves as a potent sulfonating agent.[6][8] The reaction proceeds by attacking the electron-rich C5 position of the furan ring, which is activated by the oxygen heteroatom.

Caption: General workflow for the synthesis of this compound.

Anticipated Spectroscopic Profile

Table 2: Predicted Spectroscopic Data for Structural Elucidation

| Technique | Expected Key Signals | Rationale |

|---|---|---|

| ¹H NMR | ~1.4 ppm (triplet, 3H)~4.4 ppm (quartet, 2H)~7.5-8.5 ppm (2 distinct doublets, 1H each) | The triplet and quartet correspond to the ethyl ester group. The two downfield doublets represent the two non-equivalent protons on the furan ring, deshielded by the electron-withdrawing substituents. |

| ¹³C NMR | ~14 ppm (CH₃)~62 ppm (CH₂)~110-150 ppm (4 distinct signals)~160 ppm (C=O) | Signals for the ethyl group, four unique carbons of the furan ring, and the ester carbonyl carbon are expected. |

| IR (Infrared) | ~1720-1730 cm⁻¹ (strong)~1370-1390 cm⁻¹ (strong)~1170-1190 cm⁻¹ (strong)~1250 cm⁻¹ (strong) | Strong C=O stretch from the ester. Asymmetric and symmetric S=O stretches from the sulfonyl chloride group, respectively. C-O stretch from the ester. |

| Mass Spec (EI) | M⁺ peak at m/z 238/240Key fragments: [M-Cl], [M-SO₂Cl], [M-OEt] | The molecular ion peak should show an approximate 3:1 isotopic pattern for ³⁵Cl/³⁷Cl. Fragmentation would involve loss of the chlorine atom, the entire chlorosulfonyl group, or the ethoxy group from the ester. |

Chemical Reactivity and Mechanistic Insights

The Sulfonyl Chloride: A Hub of Reactivity

The core reactivity of this molecule is dominated by the sulfonyl chloride functional group.[1] The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, creating a potent electron-withdrawing environment. This makes the sulfur atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.[2] The subsequent departure of the chloride ion, an excellent leaving group, drives these reactions to completion.[2]

The reaction mechanism is generally accepted to be a stepwise nucleophilic substitution, proceeding through a transient, high-energy trigonal bipyramidal intermediate.[2]

Sources

- 1. fiveable.me [fiveable.me]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. parchem.com [parchem.com]

- 4. fishersci.ca [fishersci.ca]

- 5. chemwhat.com [chemwhat.com]

- 6. US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors - Google Patents [patents.google.com]

- 7. Ethyl 3-furoate | C7H8O3 | CID 69201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. WO2015075540A1 - A process for synthesis of furan derivative using an acid catalyst and preparation thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to Ethyl 5-(chlorosulfonyl)-3-furoate (CAS: 256373-91-8): A Key Intermediate for Pharmaceutical Research

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Ethyl 5-(chlorosulfonyl)-3-furoate, identified by its CAS number 256373-91-8, has emerged as a highly valuable and versatile intermediate. This bifunctional compound, incorporating both a reactive sulfonyl chloride and a modifiable furan ester moiety, offers a powerful platform for constructing complex molecular architectures. The sulfonyl chloride group is a potent electrophile, readily forming stable sulfonamide linkages, a structural motif present in a vast array of pharmaceuticals, including antibiotics, diuretics, and enzyme inhibitors.[1][2] Concurrently, the furan ring system is a privileged scaffold in medicinal chemistry, known for its presence in numerous biologically active compounds.[3]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound. Moving beyond a simple recitation of properties, this document delves into the causality behind its synthesis, the logic of its reactivity, and the practicalities of its application, empowering researchers to leverage its full potential in their synthetic campaigns.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a reagent's fundamental properties is the bedrock of its effective application. The key identifiers and physicochemical characteristics of this compound are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 256373-91-8[4] |

| Molecular Formula | C₇H₇ClO₅S[4][5] |

| Molecular Weight | 238.65 g/mol [4][5] |

| IUPAC Name | Ethyl 5-(chlorosulfonyl)furan-3-carboxylate[6] |

| Synonyms | 5-Chlorosulfonyl-furan-3-carboxylic acid ethyl ester, Ethyl 5-chlorosulfonylfuran-3-carboxylate[5][7] |

| SMILES | O=C(C1=COC(S(=O)(Cl)=O)=C1)OCC[6] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid. | Based on similar structures. |

| Solubility | Reacts violently with water.[4][8] | Soluble in common aprotic organic solvents. |

| Stability | Moisture-sensitive.[8] | Requires handling under inert, anhydrous conditions. |

Section 2: Synthesis and Purification

The synthesis of this compound is most logically achieved via the electrophilic substitution of its parent ester, Ethyl 3-furoate. The introduction of the chlorosulfonyl group is a critical step that imparts the key reactivity to the molecule.

Conceptual Synthesis Pathway: Chlorosulfonation

The most direct and industrially scalable method for synthesizing this compound is the chlorosulfonation of Ethyl 3-furoate (CAS: 614-98-2).[9][10] This reaction involves treating the furan ring, which is an electron-rich heterocycle, with a potent electrophilic sulfonating agent like chlorosulfonic acid (ClSO₃H). The reaction proceeds via an electrophilic aromatic substitution mechanism, where the sulfonyl group preferentially attacks the C5 position (alpha to the oxygen), which is the most activated site on the furan ring.

Caption: Core reactivity of this compound with common nucleophiles.

Detailed Experimental Protocol: Sulfonamide Synthesis

This protocol is a representative example for the synthesis of a sulfonamide derivative.

-

Preparation: In a dry flask under a nitrogen atmosphere, dissolve a primary or secondary amine (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) in an anhydrous solvent like DCM or THF.

-

Reagent Addition: Cool the solution to 0 °C. Add a solution of this compound (1.05 eq) in the same anhydrous solvent dropwise. Causality: The base is essential to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine.

-

Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: Dilute the reaction mixture with the solvent and wash with 1M HCl solution, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude sulfonamide can be purified by column chromatography or recrystallization.

Section 4: Applications in Drug Discovery

This compound is a quintessential building block for creating libraries of diverse compounds for biological screening. [11]Its bifunctional nature allows for sequential or orthogonal derivatization at both the sulfonyl chloride and the ethyl ester positions, rapidly generating molecular complexity from a single, reliable core.

Illustrative Workflow: Design of a Hypothetical Kinase Inhibitor

Many kinase inhibitors utilize a heterocyclic core and a sulfonamide "hinge-binder" to anchor the molecule within the ATP-binding site of the enzyme. The following workflow illustrates how this compound could be employed in a drug discovery campaign.

Caption: A logical workflow for library synthesis in drug discovery.

This strategy allows medicinal chemists to systematically explore the structure-activity relationship (SAR) around the furan core. The sulfonamide portion can be varied to optimize interactions with the kinase hinge region, while the amide portion can be modified to target other pockets within the active site, thereby improving potency and selectivity.

Section 5: Handling, Storage, and Safety

The high reactivity that makes this compound a valuable reagent also necessitates stringent safety precautions. It is a corrosive and toxic compound that reacts violently with water. [4][8] Table 3: GHS Hazard and Precautionary Information

| Category | Statement |

| Hazard Statements | H314: Causes severe skin burns and eye damage.<[4][8]br>H331: Toxic if inhaled.<[8]br>H335: May cause respiratory irritation.<[8]br>EUH014: Reacts violently with water.<[4]br>EUH029: In contact with water, releases gases which are toxic if inhaled. [8] |

| Precautionary Statements | P260: Do not breathe dust/fumes/gas/mist/vapors/spray.<[8]br>P280: Wear protective gloves/protective clothing/eye protection/face protection.<[4][8]br>P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.<[4]br>P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.<[4][8]br>P310: Immediately call a POISON CENTER/doctor.<[4]br>P403+P233: Store in a well-ventilated place. Keep container tightly closed. [8] |

Guidelines for Safe Use

-

Handling: Always handle this chemical within a certified chemical fume hood. Use personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene), a lab coat, and splash-proof safety goggles with a face shield. [8][12]* Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as water, bases, amines, and strong oxidizing agents. [8]The container should be tightly sealed, preferably under an inert atmosphere (e.g., nitrogen or argon).

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Do not allow it to enter the water supply.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular innovation. Its well-defined reactivity, centered on the electrophilic sulfonyl chloride group, provides a reliable handle for introducing the critical sulfonamide functional group. When combined with the versatile furan scaffold, it offers chemists a powerful platform for the efficient synthesis of compound libraries and the targeted design of novel drug candidates. By understanding its properties, synthesis, reactivity, and safety requirements as detailed in this guide, researchers can confidently and effectively integrate this potent building block into their discovery programs, accelerating the path toward new therapeutic breakthroughs.

References

-

Pharmaffiliates. The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. [Link]

-

Baran, P. S., et al. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. [Link]

-

Ansciep Chemical. CAS No.256373-91-8,this compound. [Link]

-

Chemsrc. Ethyl furoate | CAS#:614-99-3. [Link]

-

Gebauer Company. SAFETY DATA SHEET (SDS). [Link]

-

Fisher Scientific. SAFETY DATA SHEET - this compound. [Link]

-

ChemWhat. This compound CAS#: 256373-91-8. [Link]

-

ChemSynthesis. ethyl 5-(chloromethyl)-2-methyl-3-furoate. [Link]

-

PubChem. Ethyl 3-furoate | C7H8O3 | CID 69201. [Link]

-

National Institute of Standards and Technology. Ethyl 3-furoate - the NIST WebBook. [Link]

-

ChemSynthesis. ethyl 5-methyl-3-furoate. [Link]

-

The Good Scents Company. ethyl 2-furoate, 614-99-3. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

Bentham Science. Highly Efficient Prodrugs: Design and Therapeutic Applications. [Link]

-

The Good Scents Company. ethyl 3-furoate, 614-98-2. [Link]

-

Chemsrc. ethyl 3-furoate | CAS#:614-98-2. [Link]

-

PubChem. Ethyl chloroformate | ClCOOC2H5 | CID 10928. [Link]

- Google Patents.

-

MDPI. Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. [Link]

-

Wikipedia. Ethyl chloroformate. [Link]

-

PubMed. RIFM fragrance ingredient safety assessment, 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone, CAS Registry Number 698-10-2. [Link]

-

PubMed. Design, synthesis, in vitro and in silico studies of some novel thiazole-dihydrofuran derivatives as aromatase inhibitors. [Link]

-

PubMed Central. Merging cultures and disciplines to create a drug discovery ecosystem at Virginia commonwealth university: Medicinal chemistry, structural biology, molecular and behavioral pharmacology and computational chemistry. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis, in vitro and in silico studies of some novel thiazole-dihydrofuran derivatives as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fishersci.at [fishersci.at]

- 5. chemwhat.com [chemwhat.com]

- 6. 256373-91-8|Ethyl 5-(chlorosulfonyl)furan-3-carboxylate|BLD Pharm [bldpharm.com]

- 7. parchem.com [parchem.com]

- 8. fishersci.ca [fishersci.ca]

- 9. Ethyl 3-furoate | C7H8O3 | CID 69201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Ethyl 3-furoate [webbook.nist.gov]

- 11. Sulfonyl Chlorides/Fluorides - Enamine [enamine.net]

- 12. gebauer.com [gebauer.com]

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Application of Ethyl 5-(chlorosulfonyl)-3-furoate in Drug Discovery

Executive Summary

Ethyl 5-(chlorosulfonyl)-3-furoate is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Combining the privileged furan scaffold with a highly reactive sulfonyl chloride moiety, this molecule serves as a versatile building block for the synthesis of novel compound libraries aimed at various therapeutic targets. The chlorosulfonyl group acts as a potent electrophile, readily reacting with a plethora of nucleophiles—most notably amines—to form stable sulfonamide linkages, a cornerstone pharmacophore in numerous approved drugs. This guide provides a comprehensive analysis of its molecular architecture, a detailed protocol for its synthesis via electrophilic chlorosulfonation, an exploration of its core reactivity, and a discussion of its strategic application in modern drug discovery workflows.

The Strategic Importance of Heterocyclic Sulfonyl Chlorides

In the landscape of drug discovery, sulfonyl chlorides are indispensable intermediates.[1] Their value is rooted in the high reactivity of the sulfur-chlorine bond, which allows for facile and efficient formation of sulfonamides, sulfonate esters, and other sulfur-containing functionalities.[1] The sulfonamide group (R-SO₂-NR'R'') is particularly prominent, found in a wide array of pharmaceuticals including antibiotics, diuretics, and enzyme inhibitors, where it often plays a critical role in target binding through hydrogen bond interactions.[1][2]

This compound emerges as a particularly valuable reagent by integrating this reactive handle with a furan ring. The furan core is a recognized "privileged scaffold" in medicinal chemistry, forming the nucleus of many biologically active compounds, including potent kinase inhibitors.[3][4] This combination allows medicinal chemists to leverage the established biological relevance of the furan structure while utilizing the sulfonyl chloride as a flexible anchor point for diversity-oriented synthesis, enabling the rapid generation of complex molecules for screening and lead optimization.[5][6]

Molecular Structure and Physicochemical Properties

Structural Elucidation

The molecular structure of this compound is characterized by a five-membered furan ring, an aromatic heterocycle, substituted at two key positions. At the C-3 position, an ethyl ester group (-COOCH₂CH₃) is present, providing a potential site for hydrolytic metabolism or further chemical modification. The C-5 position is functionalized with the critical chlorosulfonyl group (-SO₂Cl), the primary site of reactivity for nucleophilic attack. The planar, aromatic nature of the furan ring provides a rigid scaffold, which is often advantageous for achieving high-affinity binding to biological targets.

Caption: Synthetic workflow for this compound.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product confirmation.

WARNING: Chlorosulfonic acid is extremely corrosive and reacts violently with water. [7]This procedure must be conducted in a certified fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and full-face protection. All glassware must be rigorously dried before use.

Materials:

-

Ethyl 3-furoate (1.0 eq)

-

Chlorosulfonic acid (2.0-3.0 eq)

-

Anhydrous Dichloromethane (DCM) or Chloroform (optional, as solvent)

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a magnetic stirrer, pressure-equalizing dropping funnel, and nitrogen inlet

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath to maintain a temperature of 0-5 °C.

-

Reagent Charging: Under a nitrogen atmosphere, charge the flask with Ethyl 3-furoate (1.0 eq). If using a solvent, dissolve it in a minimal amount of anhydrous DCM.

-

Addition of Chlorosulfonic Acid: Charge the dropping funnel with chlorosulfonic acid (2.0-3.0 eq). Add the acid dropwise to the stirred solution of Ethyl 3-furoate over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the consumption of the starting material.

-

Work-up: Once the reaction is complete, cool the flask back down in an ice bath. Very slowly and carefully, pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This step is highly exothermic and must be done with extreme caution in a fume hood.

-

Neutralization & Extraction: The resulting aqueous slurry will be strongly acidic. Slowly neutralize it by adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification and Validation: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization. The structure and purity of the final product should be validated using the spectroscopic methods outlined in Section 2.3 (NMR, IR, MS).

Core Reactivity: A Gateway to Sulfonamide Libraries

The synthetic utility of this compound lies in the electrophilic nature of the sulfonyl chloride group. It serves as a superior electrophile for reaction with a vast range of nucleophiles, most importantly primary and secondary amines, to generate diverse sulfonamide libraries. This reaction is typically robust, high-yielding, and proceeds under mild conditions, making it ideal for parallel synthesis and drug discovery campaigns. [5]

Caption: Reaction schematic for generating a sulfonamide library.

Application in Drug Discovery and Development

The structure of this compound is strategically poised for application in modern drug discovery programs.

-

Scaffold for Library Synthesis: The molecule is an ideal starting point for creating large, diverse libraries of compounds for high-throughput screening (HTS). [5]By reacting it with thousands of commercially available primary and secondary amines, researchers can rapidly generate novel chemical entities with a wide range of physicochemical properties.

-

Fragment-Based Drug Design (FBDD): The furo-sulfonamide core can be considered a high-value fragment. If initial screening identifies this core as a "hit," the ethyl ester and the amine-derived portion of the sulfonamide can be systematically modified to improve potency, selectivity, and pharmacokinetic properties (e.g., solubility, metabolic stability).

-

Lead Optimization: In later stages of drug development, the reactivity of the sulfonyl chloride allows for late-stage functionalization. [8]This enables chemists to introduce specific chemical groups to fine-tune the molecule's properties and optimize its interaction with the biological target, a process central to structure-activity relationship (SAR) studies. [9] The overall workflow, from this key building block to a potential drug candidate, highlights its central role in the discovery pipeline.

Caption: Role of this compound in a drug discovery pipeline.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for innovation in pharmaceutical research. Its molecular structure, featuring a stable, biologically relevant furan core and a highly versatile sulfonyl chloride handle, provides an efficient and powerful platform for the synthesis of novel sulfonamides. By understanding its synthesis, reactivity, and structural characteristics, drug development professionals can effectively harness its potential to accelerate the discovery of new therapeutic agents and expand the chemical space available for tackling complex diseases.

References

-

Anticancer Agents in Medicinal Chemistry. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. PubMed. Link

-

Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides. Link

-

BenchChem. Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications. Link

-

PharmaBlock. (2024). The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. Link

-

Chemical Communications (RSC Publishing). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes. Link

-

ChemWhat. This compound CAS#: 256373-91-8. Link

-

Sigma-Aldrich. Sulfonyl chloride. Link

-

Parchem. This compound. Link

-

BenchChem. Technical Support Center: Synthesis of Furo[3,2-b]pyridine Derivatives. Link

-

Enamine. Sulfonyl Chlorides/Fluorides. Link

-

ResearchGate. Furo[3,2-b]pyridine: Chemical synthesis, transformations and biological applications | Request PDF. Link

-

Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Link

-

BLD Pharm. 256373-91-8|Ethyl 5-(chlorosulfonyl)furan-3-carboxylate. Link

-

PubChem. Ethyl 3-furoate | C7H8O3 | CID 69201. Link

-

ChemSynthesis. ethyl 5-(chloromethyl)-2-methyl-3-furoate. Link

-

Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. [Link]([Link]

-

The Good Scents Company. ethyl 3-furoate, 614-98-2. Link

-

ChemSynthesis. ethyl 5-methyl-3-furoate. Link

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Link

-

National Institute of Standards and Technology. Ethyl 3-furoate - the NIST WebBook. Link

-

National Institute of Standards and Technology. Ethyl 3-furoate - the NIST WebBook. Link

-

YouTube. Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. Link

-

Bentham Science. Highly Efficient Prodrugs: Design and Therapeutic Applications. Link

-

ERIC. Spectroscopy Data for Undergraduate Teaching. Link

-

Science made alive. Extreme reactivity of chlorosulfonic acid. Link

-

Royal Society of Chemistry. Chlorosulfonic Acid - A Versatile Reagent. Link

-

Sigma-Aldrich. Ethyl 3-furoate 98 614-98-2. Link

-

Georganics. Ethyl 3-furoate - High purity | EN. Link

-

ChemicalBook. Ethyl 3-furancarboxylate(614-98-2) 1H NMR spectrum. Link

-

PubChemLite. Ethyl 3-furoate (C7H8O3). Link

-

CymitQuimica. Ethyl 4-(chlorosulphonyl)-2,5-dimethyl-3-furoate. Link

-

Oakwood Chemical. Ethyl 3-Furoate. Link

-

Google Patents. CN111689858B - Method for preparing ethyl chloroformate. Link

-

MDPI. Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. Link

-

PubMed. Design, synthesis, in vitro and in silico studies of some novel thiazole-dihydrofuran derivatives as aromatase inhibitors. Link

-

Organic Syntheses. 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Link

-

PubMed Central. Merging cultures and disciplines to create a drug discovery ecosystem at Virginia commonwealth university: Medicinal chemistry, structural biology, molecular and behavioral pharmacology and computational chemistry. Link

Sources

- 1. nbinno.com [nbinno.com]

- 2. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]

- 3. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Sulfonyl Chlorides/Fluorides - Enamine [enamine.net]

- 6. researchgate.net [researchgate.net]

- 7. Science made alive: Chemistry/Experiments [woelen.homescience.net]

- 8. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Merging cultures and disciplines to create a drug discovery ecosystem at Virginia commonwealth university: Medicinal chemistry, structural biology, molecular and behavioral pharmacology and computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Versatility of Ethyl 5-(chlorosulfonyl)-3-furoate in Synthetic Chemistry

An In-depth Technical Guide on the Reactivity of Ethyl 5-(chlorosulfonyl)-3-furoate with Nucleophiles

This compound is a bifunctional organic molecule that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its structure incorporates an ethyl furoate moiety, a known pharmacophore and a useful synthetic handle, and a highly reactive sulfonyl chloride group.[1][2][3][4][5] The strategic placement of the chlorosulfonyl group on the furan ring at position 5 makes it a prime target for nucleophilic attack, enabling the synthesis of a diverse array of sulfonamide and sulfonate ester derivatives. This guide provides a comprehensive overview of the core reactivity of this compound with common nucleophiles, offering insights into reaction mechanisms, experimental considerations, and synthetic applications.

PART 1: Core Reactivity Principles of the Sulfonyl Chloride Group

The reactivity of this compound is dominated by the chemistry of the sulfonyl chloride functional group. Sulfonyl chlorides are powerful electrophiles due to the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur.[6][7] This polarization renders the sulfur atom highly electron-deficient and susceptible to attack by a wide range of nucleophiles.

The chloride ion is an excellent leaving group, which facilitates nucleophilic substitution at the sulfur center.[6][8] The reaction generally proceeds through a nucleophilic substitution pathway. While the precise mechanism can be substrate and condition-dependent, it is often depicted as a stepwise addition-elimination process involving a transient trigonal bipyramidal intermediate.[7][8]

PART 2: Predicted Reactivity of this compound with Nucleophiles

Based on the well-established reactivity of sulfonyl chlorides, we can confidently predict the outcomes of reactions between this compound and various classes of nucleophiles.

Reaction with Amines: Synthesis of Novel Sulfonamides

The reaction of this compound with primary or secondary amines is expected to yield the corresponding sulfonamides. This transformation is fundamental in drug discovery, as the sulfonamide linkage is a key feature in a multitude of therapeutic agents.[9][10][11][12] The reaction typically requires a base to neutralize the HCl generated.

Mechanism of Sulfonamide Formation The reaction is initiated by the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of the chloride ion and deprotonation of the nitrogen atom by a base to afford the stable sulfonamide product.

Caption: Mechanism of sulfonamide formation.

Experimental Protocol: General Procedure for the Synthesis of Ethyl 5-(arylamino/alkylamino)sulfonyl-3-furoates

-

Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a base (e.g., triethylamine, pyridine, 2.0 eq) to the solution.

-

Slowly add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired sulfonamide.

Reaction with Alcohols and Phenols: Synthesis of Sulfonate Esters

The reaction of this compound with alcohols or phenols in the presence of a base will produce the corresponding sulfonate esters.[13][14] Sulfonate esters are valuable intermediates in organic synthesis, often serving as good leaving groups in substitution and elimination reactions.[9][15]

Mechanism of Sulfonate Ester Formation The alcohol or phenol, acting as a nucleophile, attacks the electrophilic sulfur atom. Subsequent elimination of the chloride ion and deprotonation by the base yields the sulfonate ester.

Caption: Mechanism of sulfonate ester formation.

Experimental Protocol: General Procedure for the Synthesis of Ethyl 5-((alkoxy/phenoxy)sulfonyl)-3-furoates

-

To a solution of the alcohol or phenol (1.1 eq) and a base (e.g., pyridine, triethylamine, 1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether) at 0 °C, add a solution of this compound (1.0 eq) in the same solvent dropwise.

-

Stir the mixture at 0 °C for 1 hour and then at room temperature overnight.

-

Monitor the reaction by TLC.

-

After completion, dilute the reaction mixture with the solvent and wash sequentially with water, dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent.

-

Purify the residue by column chromatography to afford the pure sulfonate ester.

Reaction with Thiols: Synthesis of Thiosulfonates

Thiols are excellent nucleophiles and are expected to react readily with this compound to form thiosulfonates.[16][17] This reaction is analogous to the formation of sulfonate esters.

Mechanism of Thiosulfonate Formation The thiolate anion, generated in situ by the deprotonation of the thiol with a base, attacks the sulfonyl chloride. The subsequent elimination of the chloride ion gives the thiosulfonate product.

Caption: Mechanism of thiosulfonate formation.

Experimental Protocol: General Procedure for the Synthesis of Ethyl 5-((alkyl/aryl)disulfanyl)-3-furoates

-

Dissolve the thiol (1.1 eq) in a suitable solvent such as THF or DMF.

-

Add a base (e.g., sodium hydride, potassium carbonate, 1.2 eq) and stir for 15-30 minutes at room temperature.

-

Cool the mixture to 0 °C and add a solution of this compound (1.0 eq) in the same solvent dropwise.

-

Allow the reaction to stir at room temperature and monitor by TLC.

-

Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography.

PART 3: Data Presentation and Workflow Visualization

Summary of Predicted Reactions

| Nucleophile | Product Class | General Reaction Conditions |

| Primary/Secondary Amines | Sulfonamides | Aprotic solvent, base (e.g., triethylamine, pyridine), 0 °C to room temperature. |

| Alcohols/Phenols | Sulfonate Esters | Aprotic solvent, base (e.g., pyridine, triethylamine), 0 °C to room temperature. |

| Thiols | Thiosulfonates | Aprotic solvent, base (e.g., NaH, K₂CO₃), 0 °C to room temperature. |

General Experimental Workflow

Caption: General experimental workflow for nucleophilic substitution.

Conclusion

This compound is a highly promising synthetic intermediate due to the pronounced electrophilicity of its sulfonyl chloride group. This guide has outlined the predicted reactivity of this compound with key nucleophiles—amines, alcohols, and thiols—to form a variety of valuable sulfonamide, sulfonate ester, and thiosulfonate derivatives. The provided general mechanisms and experimental protocols serve as a robust starting point for researchers and drug development professionals to explore the synthetic utility of this versatile building block. The ability to readily introduce diverse functionalities through the sulfonyl chloride handle makes this compound a valuable tool for the construction of novel molecular architectures with potential applications across the chemical sciences.

References

- Fiveable. Sulfonyl Chloride Definition - Organic Chemistry Key Term.

- Benchchem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.

- European Journal of Chemistry.

- The world's largest collection of open access research papers. The Synthesis of Functionalised Sulfonamides.

- Chemical Communications (RSC Publishing).

- Books. Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.

- PMC - NIH.

- Pyry-BF4.

- ResearchGate.

- Benchchem. Chemical reactivity of the sulfonyl chloride group.

- Organic Chemistry Portal.

- Can. J. Chem. Sulfonyl esters 3.

- PubMed Central. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin.

- European Journal of Chemistry.

- CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review.

- ResearchGate.

- Parchem. Ethyl 5-(chlorosulfonyl)

- Chemsrc.

- NIH PubChem.

- PMC - NIH.

- Chemical Synthesis Database. ethyl 5-(chloromethyl)

- ChemWhat. ETHYL 5-(CHLOROSULFONYL)

- RSC Publishing. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions.

- BLD Pharm. 256373-91-8|Ethyl 5-(chlorosulfonyl)

- Chemistry Steps. Reactions of Thiols.

- Georganics.

- ResearchGate. Novel synthesis of furancarboxylate derivatives via cyclization reactions of ( E )

- Alcohols, Phenols , Ethers And Thiols.

- Organic Syntheses Procedure. 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester.

- NIH.

- ResearchGate.

- ResearchGate.

- Master Organic Chemistry. Thiols And Thioethers.

Sources

- 1. parchem.com [parchem.com]

- 2. ethyl 3-furoate | CAS#:614-98-2 | Chemsrc [chemsrc.com]

- 3. Ethyl 3-furoate | C7H8O3 | CID 69201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemwhat.com [chemwhat.com]

- 5. 256373-91-8|Ethyl 5-(chlorosulfonyl)furan-3-carboxylate|BLD Pharm [bldpharm.com]

- 6. fiveable.me [fiveable.me]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. books.rsc.org [books.rsc.org]

- 11. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cbijournal.com [cbijournal.com]

- 13. eurjchem.com [eurjchem.com]

- 14. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]

- 15. Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations | European Journal of Chemistry [eurjchem.com]

- 16. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

"Ethyl 5-(chlorosulfonyl)-3-furoate" stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of Ethyl 5-(chlorosulfonyl)-3-furoate

Authored by: Senior Application Scientist

Abstract

This compound is a pivotal intermediate in synthetic organic chemistry, valued for its reactive sulfonyl chloride and furoate ester moieties. Its utility in the synthesis of novel pharmaceutical agents and functional materials is contingent upon its purity and stability. This guide provides a comprehensive analysis of the chemical stability of this compound, detailing its primary degradation pathways and the underlying chemical principles. We present scientifically grounded protocols for optimal storage and handling to mitigate degradation, ensuring the compound's integrity for research and development applications. Furthermore, a detailed experimental workflow for stability assessment is provided, offering a robust framework for quality control and shelf-life determination.

Introduction: The Chemical Significance of this compound

This compound, with the CAS Number 256373-91-8, is a bifunctional organic compound featuring a furan ring substituted with an ethyl ester and a chlorosulfonyl group.[1][2] This unique combination of functional groups makes it a versatile building block in medicinal chemistry and materials science. The electrophilic sulfur of the sulfonyl chloride group readily reacts with a wide range of nucleophiles, including amines and alcohols, to form sulfonamides and sulfonate esters, respectively.[3] These moieties are prevalent in a multitude of biologically active molecules. The furan core and the ethyl ester provide additional sites for chemical modification, allowing for the construction of complex molecular architectures.

Given its high reactivity, which is fundamental to its synthetic utility, this compound is inherently susceptible to degradation. Understanding the factors that influence its stability is paramount for researchers and drug development professionals to ensure the reliability and reproducibility of their experimental outcomes. This guide serves as an authoritative resource on the stability and proper management of this important chemical intermediate.

Chemical Stability and Degradation Pathways

The stability of this compound is primarily dictated by the reactivity of the sulfonyl chloride group. The principal degradation pathway is hydrolysis, which occurs upon exposure to water, including atmospheric moisture.

Hydrolysis: The Primary Degradation Route

Sulfonyl chlorides are highly reactive towards water, undergoing hydrolysis to form the corresponding sulfonic acid and hydrochloric acid (HCl).[3][4] This reaction is often exothermic and can proceed vigorously.[4]

Reaction Scheme: R-SO₂Cl + H₂O → R-SO₃H + HCl

In the case of this compound, this reaction leads to the formation of 5-(sulfo)-3-furoic acid ethyl ester and corrosive HCl gas. The generation of HCl can further catalyze the degradation of the starting material and other sensitive components in a reaction mixture.

The low solubility of some sulfonyl chlorides in water can sometimes offer a degree of protection against rapid hydrolysis, allowing for their precipitation from aqueous reaction mixtures in good yield.[5] However, this should not be relied upon for long-term stability.

Incompatibility with Nucleophiles and Bases

Beyond water, this compound is reactive with a variety of other nucleophiles. These incompatibilities are critical to consider during storage and handling.

-

Alcohols: React to form sulfonate esters.[3]

-

Bases: Strong bases can react violently with sulfonyl chlorides.[4][6]

Exposure to these substances, even in trace amounts, can lead to the degradation of the compound. Therefore, it is crucial to store this compound away from such incompatible materials.[6]

Recommended Storage and Handling Protocols

To preserve the integrity of this compound, stringent storage and handling procedures are mandatory. The primary objective is to protect the compound from moisture and incompatible chemicals.

Optimal Storage Conditions

The following table summarizes the recommended storage conditions based on the chemical properties and safety data for sulfonyl chlorides.

| Parameter | Recommended Condition | Rationale |

| Temperature | Store in a cool, dry place.[7] Some suppliers recommend cold-chain transportation.[8] | Lower temperatures slow down the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[6] | Prevents exposure to atmospheric moisture, thereby inhibiting hydrolysis.[4] |

| Container | Keep container tightly closed in a dry and well-ventilated place.[6][9][10] Use a corrosive-resistant container with a resistant inner liner.[10] | A tightly sealed container prevents the ingress of moisture and other atmospheric contaminants. Proper material selection prevents corrosion from the compound or its degradation products. |

| Light | Protect from light. | While not explicitly stated for this specific compound in the search results, it is a general good practice for storing reactive organic chemicals to prevent potential photolytic degradation. |

| Incompatibilities | Store away from bases, strong oxidizing agents, alcohols, and amines.[6][9] | Prevents degradation through chemical reactions with these incompatible substances.[3] |

Safe Handling Procedures

Due to its corrosive and reactive nature, strict safety protocols must be followed when handling this compound.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield to protect against splashes.[4] A lab coat is also essential.[4]

-

Ventilation: All handling should be conducted in a certified chemical fume hood to avoid inhalation of vapors or any HCl gas that may be released upon decomposition.[4][6]

-

Dispensing: Use dry glassware and equipment to prevent hydrolysis. If possible, dispense the compound under an inert atmosphere.

-

Spill Response: In case of a spill, absorb the material with an inert absorbent material such as sand, silica gel, or a universal binder.[6] Do not use water.[7]

Experimental Workflow for Stability Assessment

To empirically determine the stability of this compound under specific laboratory conditions or to establish a shelf-life, a formal stability study is recommended. The following protocol outlines a general approach.

Protocol: Accelerated Stability Study

Objective: To assess the stability of this compound under accelerated degradation conditions (elevated temperature and humidity) over a defined period.

Materials:

-

This compound (test sample)

-

Controlled environment chambers (e.g., 40°C/75% RH)

-

Inert gas (Nitrogen or Argon)

-

Appropriate vials with inert caps

-

HPLC system with a suitable column (e.g., C18)

-

Mobile phase (e.g., Acetonitrile/Water gradient)

-

Reference standard of this compound

Methodology:

-

Initial Analysis (T=0):

-

Dispense the test sample into several vials under an inert atmosphere.

-

Tightly seal the vials.

-

Analyze an initial sample (T=0) via HPLC to determine the initial purity and identify any existing impurities. This serves as the baseline.

-

-

Sample Storage:

-

Place the vials in a controlled environment chamber set to accelerated conditions (e.g., 40°C and 75% Relative Humidity).

-

As a control, store a set of vials under the recommended storage conditions (e.g., refrigerated, under inert gas).

-

-

Time-Point Analysis:

-

At predetermined time points (e.g., 1, 2, 4, and 8 weeks), remove a vial from both the accelerated and control conditions.

-

Allow the vial to equilibrate to room temperature before opening.

-

Analyze the sample by HPLC to determine the purity of this compound and quantify any degradation products.

-

-

Data Analysis:

-

Plot the purity of this compound as a function of time for both storage conditions.

-

Identify and, if possible, characterize any major degradation products. The appearance of a peak corresponding to the sulfonic acid would be indicative of hydrolysis.

-

Conclusion

The chemical integrity of this compound is critical for its successful application in research and development. Its primary mode of degradation is hydrolysis of the sulfonyl chloride group, a reaction that is exacerbated by moisture and elevated temperatures. Adherence to strict storage and handling protocols, including the use of an inert atmosphere, low temperatures, and appropriate containment, is essential to mitigate this degradation. By implementing the stability testing workflow outlined in this guide, researchers and scientists can ensure the quality and reliability of this valuable synthetic intermediate, thereby upholding the principles of scientific integrity and reproducibility in their work.

References

- BenchChem. (n.d.). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.

- Fisher Scientific. (2025). Safety Data Sheet: this compound.

- Gebauer Company. (n.d.). Safety Data Sheet.

- YouTube. (2020). Alcohols to Alkyl Chlorides, Part 6.

- Wikipedia. (n.d.). Sulfonyl halide.

- CymitQuimica. (2014). Safety Data Sheet.

- TCI Chemicals. (2025). Safety Data Sheet.

- Fisher Scientific. (2010). Safety Data Sheet.

- Chemical Synthesis Database. (n.d.). ethyl 5-(chloromethyl)-2-methyl-3-furoate.

- Sigma-Aldrich. (2024). Safety Data Sheet.

- ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.

- ResearchGate. (2025). A New, Mild Preparation of Sulfonyl Chlorides.

- Advanced Biotech. (2025). Safety Data Sheet.

- BLD Pharm. (n.d.). Ethyl 5-(chlorosulfonyl)furan-3-carboxylate.

- ResearchGate. (n.d.). Metabolic pathways involved in chlorimuron-ethyl degradation by strain CHL1.

- PrepChem.com. (n.d.). Synthesis of ethyl 5-ethyl-2-methyl-3-furoate.

- Parchem. (n.d.). This compound (Cas 306936-35-6).

- ChemWhat. (n.d.). This compound CAS#: 256373-91-8.

Sources

- 1. parchem.com [parchem.com]

- 2. chemwhat.com [chemwhat.com]

- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. fishersci.ca [fishersci.ca]

- 7. gebauer.com [gebauer.com]

- 8. 256373-91-8|Ethyl 5-(chlorosulfonyl)furan-3-carboxylate|BLD Pharm [bldpharm.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

"Ethyl 5-(chlorosulfonyl)-3-furoate" safety data sheet (SDS) information

An In-Depth Technical Guide to the Safe Handling and Use of Ethyl 5-(chlorosulfonyl)-3-furoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a reactive chemical intermediate of significant interest in synthetic organic chemistry and drug discovery. Its bifunctional nature, incorporating both a sulfonyl chloride and a furoate ester, makes it a versatile building block for the synthesis of a variety of heterocyclic compounds with potential biological activity. However, its utility is matched by its hazardous nature, necessitating a thorough understanding of its safety profile and the implementation of rigorous handling protocols. This guide provides a comprehensive overview of the safety data for this compound, moving beyond a standard Safety Data Sheet (SDS) to offer practical insights and detailed procedures for its safe management in a research and development setting.

Chemical Identity and Physicochemical Properties

A foundational aspect of chemical safety is a clear understanding of the substance's identity and physical characteristics.

| Property | Value | Source |

| Chemical Name | This compound | Fisher Scientific |

| CAS Number | 256373-91-8 | Fisher Scientific |

| Molecular Formula | C₇H₇ClO₅S | Calculated |

| Molecular Weight | 238.65 g/mol | Calculated |

| Appearance | Not explicitly stated, likely a solid or liquid | - |

| Purity | > 95% | Fisher Scientific[1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A comprehensive understanding of these hazards is paramount for risk assessment and the implementation of appropriate control measures.

GHS Classification Summary [1]

| Hazard Class | Category | Signal Word | Hazard Statement |

| Acute Inhalation Toxicity | Category 3 | Danger | Toxic if inhaled |

| Skin Corrosion/Irritation | Category 1B | Danger | Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | Danger | Causes serious eye damage |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Danger | May cause respiratory irritation |

| Physical Hazards Not Otherwise Classified | Category 1 | Danger | Reacts violently with water |

| Health Hazards Not Otherwise Classified | Category 1 | Danger | In contact with water, releases gases which are toxic if inhaled |

The "Danger" signal word underscores the severe nature of the potential hazards associated with this compound. The primary dangers stem from its corrosive nature and its violent reaction with water, which liberates toxic hydrogen chloride (HCl) gas.[1]

Diagram: Hazard Profile of this compound

Caption: Key hazards of this compound.

Safe Handling and Storage Protocols

Given the significant hazards, a multi-layered approach to safe handling and storage is essential. The following protocols are designed to minimize exposure and prevent incidents.

Engineering Controls

The primary line of defense is to handle this compound within a certified chemical fume hood.[1] This is non-negotiable due to the acute inhalation toxicity and the potential for release of corrosive vapors. The fume hood should have a tested and adequate face velocity to ensure containment.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when handling this compound.

-

Eye and Face Protection: Chemical safety goggles in combination with a face shield are required to protect against splashes and potential violent reactions.[1]

-

Hand Protection: Wear chemically resistant gloves, such as butyl rubber or Viton™. It is crucial to inspect gloves for any signs of degradation or perforation before each use.[1]

-

Skin and Body Protection: A lab coat, worn fully buttoned, is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn.[1]

-

Respiratory Protection: If there is any risk of the fume hood failing or for emergency situations, a NIOSH-approved respirator with an acid gas cartridge is necessary.[2]

Step-by-Step Handling Protocol

-

Preparation:

-

Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

-

Gather all necessary equipment and reagents before introducing the this compound into the fume hood.

-

Have appropriate quenching and spill cleanup materials readily available.

-

-

Dispensing:

-

Work with the smallest quantity of the chemical necessary for the experiment.

-

When transferring the material, do so slowly and carefully to avoid generating dust or splashes.

-

Keep the container tightly closed when not in use.[1]

-

-

Reaction Quenching:

-

Due to its violent reaction with water, quenching of reactions containing this reagent must be performed with extreme caution.

-

Slowly add the reaction mixture to a cooled, non-protic solvent or a suitable quenching agent under an inert atmosphere.

-

Never add water directly to the neat compound or a concentrated solution.

-

-

Post-Handling:

-

Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical.

-

Wash hands and any exposed skin thoroughly after handling.[1]

-

Remove and properly dispose of contaminated gloves and other disposable PPE.

-

Storage Requirements

Proper storage is critical to maintaining the stability of this compound and preventing hazardous situations.

-

Moisture Control: The compound is moisture-sensitive and reacts violently with water.[1] Store in a tightly sealed container in a desiccator or a dry, inert atmosphere (e.g., under nitrogen or argon).

-

Temperature: Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.[3][4]

-

Incompatibilities: Keep away from bases, strong oxidizing agents, and amines.[1]

-

Segregation: Store separately from incompatible materials.

Emergency Procedures: A Proactive Approach

Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel working with this chemical must be familiar with these emergency procedures.

Diagram: Emergency Response Workflow

Caption: Workflow for responding to an emergency involving this compound.

First-Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

-

In Case of Skin Contact: Immediately remove all contaminated clothing.[1][5] Rinse the affected skin with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention.[1]

-

In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[1][6] Remove contact lenses if present and easy to do so.[1][6] Seek immediate medical attention.[1]

-

In Case of Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[1][5] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[1] Seek immediate medical attention.[1]

-

In Case of Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[1][5] Ingestion of this corrosive material can cause severe damage to the gastrointestinal tract.[1] Seek immediate medical attention.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or foam.[5]

-

Unsuitable Extinguishing Media: Do NOT use water, as it reacts violently with the substance.[1]

-

Specific Hazards: Thermal decomposition can produce toxic and corrosive gases, including hydrogen chloride, carbon oxides, and sulfur oxides.[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE as described in Section 3.2.

-

Containment and Cleanup: For small spills, absorb with an inert, dry material (e.g., sand, vermiculite) and place in a suitable container for disposal. Do not use combustible materials for absorption. For larger spills, dike the area to prevent spreading.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

Toxicological and Ecological Information

Toxicological Profile

The toxicological properties of this compound have not been fully investigated.[1] However, based on its chemical structure and GHS classification, the following effects are expected:

-

Acute Effects: The primary acute effects are severe irritation and burns to the skin, eyes, and respiratory tract.[1] Inhalation can be toxic and may cause respiratory irritation.[1] Ingestion can lead to severe damage to the digestive system.[1]

-

Chronic Effects: No data is available on the long-term health effects of exposure to this compound.[1]

Ecological Information

Due to its reactivity with water, no ecotoxicity data is available for this compound.[1] It is expected to be harmful to aquatic life due to the formation of acidic and toxic byproducts upon contact with water. It is not likely to be mobile in the environment.[1]

Disposal Considerations

Waste generated from the use of this compound is considered hazardous waste.[1] All waste materials, including empty containers, should be disposed of in accordance with local, state, and federal regulations.[1] Consult with your institution's environmental health and safety department for specific disposal procedures.

Conclusion

This compound is a valuable reagent for chemical synthesis, but its hazardous properties demand a high level of respect and caution. By understanding its reactivity, implementing robust engineering controls and PPE protocols, and being prepared for emergencies, researchers can safely harness its synthetic potential. This guide serves as a comprehensive resource to support the safe and responsible use of this compound in the laboratory.

References

-

Loba Chemie. (2016). ETHYL CHLOROFORMATE FOR SYNTHESIS MSDS. [Link]

-

Gebauer Company. (n.d.). SAFETY DATA SHEET (SDS). [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl chloroformate. [Link]

-

PubChem. (n.d.). Ethyl chloroformate. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Ethyl 3-(chlorosulfonyl)propanoate. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Ethyl 3-furoate. National Center for Biotechnology Information. [Link]

-

The Good Scents Company. (n.d.). ethyl 2-furoate, 614-99-3. [Link]

-

Wikipedia. (n.d.). Ethyl chloroformate. [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Section 3: Emergency Procedures. [Link]

Sources

The Strategic Intermediate: A Technical Guide to Ethyl 5-(chlorosulfonyl)-3-furoate

An In-Depth Analysis for Chemical Researchers and Pharmaceutical Development Professionals

Introduction: Unveiling a Key Synthetic Building Block

Ethyl 5-(chlorosulfonyl)-3-furoate, a sulfonyl chloride derivative of the furan carboxylate scaffold, is a highly reactive and versatile chemical intermediate. Its significance in medicinal chemistry and drug development is primarily anchored to its role as a crucial precursor in the synthesis of potent pharmaceuticals, most notably the diuretic Furosemide. This guide provides a comprehensive technical overview of its synthesis, reactivity, and applications, offering field-proven insights for researchers and scientists in the chemical and pharmaceutical industries.

Physicochemical Properties and Safety Profile

A thorough understanding of the physicochemical properties and safety hazards is paramount before handling this compound in a laboratory setting.

| Property | Value | Source |

| CAS Number | 256373-91-8 | [1] |

| Molecular Formula | C₇H₇ClO₅S | [1] |

| Molecular Weight | 238.65 g/mol | [1] |